REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(O)(=O)C.[N:16]([O-])=O.[Na+]>O>[N+:9]([C:8]1[CH:7]=[CH:6][CH:5]=[C:3]2[C:2]=1[CH:1]=[N:16][NH:4]2)([O-:11])=[O:10] |f:2.3|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC=C1[N+](=O)[O-]
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Name
|
|
Quantity
|
8000 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
17.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
the reaction was stirred at this temp for 2-3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
the reaction temp
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Type
|
TEMPERATURE
|
Details
|
was increased to 25-30° C.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
after completion of reaction product
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
residue was washed with acetic acid (1000 ml)
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Type
|
DISTILLATION
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Details
|
Acetic acid was distilled under vacuum (550 mm of Hg) below 80° C. and water (8000 ml)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25-30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed with water (1000 ml)
|
Type
|
CUSTOM
|
Details
|
Crude product was dried
|
Type
|
TEMPERATURE
|
Details
|
under heating at 70-80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 1-1.5 h at ambient temperature
|
Duration
|
1.25 (± 0.25) h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed with 5% ethyl acetate/n-hexane mixture (25:475 ml)
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at below 80° C. for 10-12 h
|
Duration
|
11 (± 1) h
|
Reaction Time |
2.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |